molecular formula C20H27N3O B14980288 1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-cyclohexylethanone

1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-cyclohexylethanone

Cat. No.: B14980288
M. Wt: 325.4 g/mol
InChI Key: VAYHQSULVGMEDK-UHFFFAOYSA-N
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Description

1-[4-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDIN-1-YL]-2-CYCLOHEXYLETHAN-1-ONE is a complex organic compound that features a benzodiazole ring fused to a piperidine ring, connected to a cyclohexylethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDIN-1-YL]-2-CYCLOHEXYLETHAN-1-ONE typically involves multiple steps:

    Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the condensation of o-phenylenediamine with formic acid or its derivatives.

    Piperidine Ring Formation: The piperidine ring is often synthesized via cyclization reactions involving appropriate amines and aldehydes.

    Coupling Reactions: The benzodiazole and piperidine rings are then coupled using reagents like phosphorus oxychloride (POCl3) under controlled conditions.

    Attachment of the Cyclohexylethanone Moiety: The final step involves the attachment of the cyclohexylethanone group through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

1-[4-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDIN-1-YL]-2-CYCLOHEXYLETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzodiazole and piperidine rings.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-[4-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDIN-1-YL]-2-CYCLOHEXYLETHAN-1-ONE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDIN-1-YL]-2-CYCLOHEXYLETHAN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole ring may interact with nucleophilic sites on proteins, while the piperidine ring can enhance binding affinity through hydrophobic interactions. The cyclohexylethanone moiety may contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    1-(1H-1,3-BENZODIAZOL-2-YL)-4-PIPERIDINAMINE: Similar structure but lacks the cyclohexylethanone moiety.

    1-(1H-1,3-BENZODIAZOL-2-YL)-2-PHENYLETHANONE: Similar structure but has a phenyl group instead of a piperidine ring.

Uniqueness

1-[4-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDIN-1-YL]-2-CYCLOHEXYLETHAN-1-ONE is unique due to the combination of the benzodiazole, piperidine, and cyclohexylethanone moieties, which may confer distinct pharmacological properties and enhance its potential as a therapeutic agent.

Properties

Molecular Formula

C20H27N3O

Molecular Weight

325.4 g/mol

IUPAC Name

1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-cyclohexylethanone

InChI

InChI=1S/C20H27N3O/c24-19(14-15-6-2-1-3-7-15)23-12-10-16(11-13-23)20-21-17-8-4-5-9-18(17)22-20/h4-5,8-9,15-16H,1-3,6-7,10-14H2,(H,21,22)

InChI Key

VAYHQSULVGMEDK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CC(=O)N2CCC(CC2)C3=NC4=CC=CC=C4N3

Origin of Product

United States

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